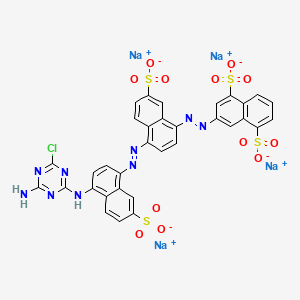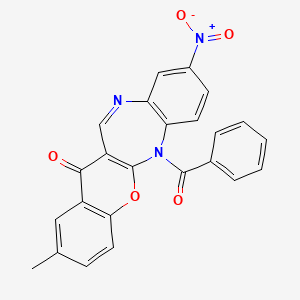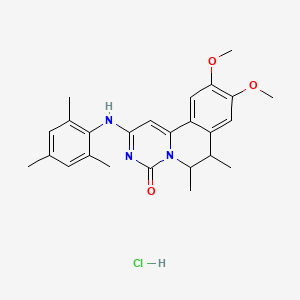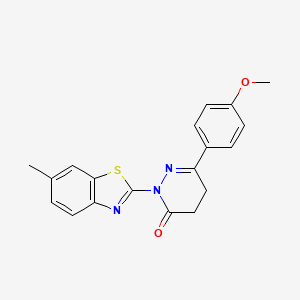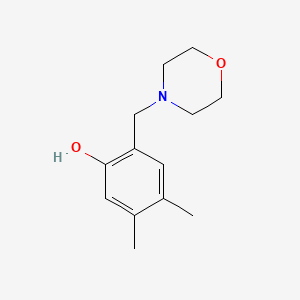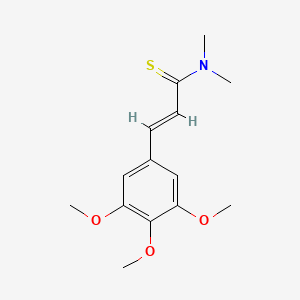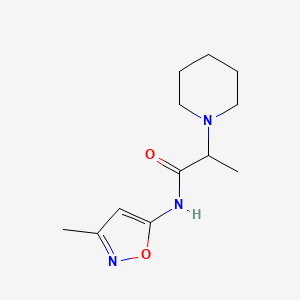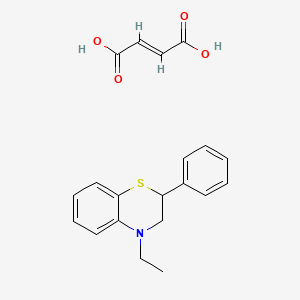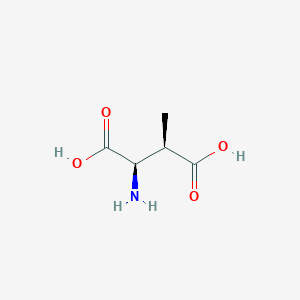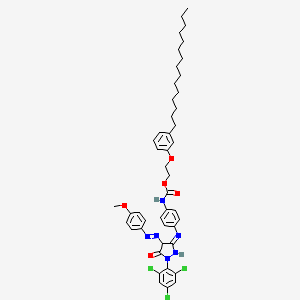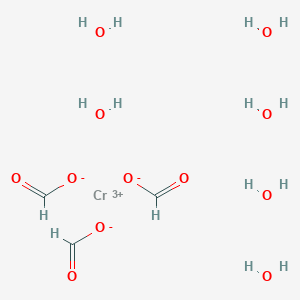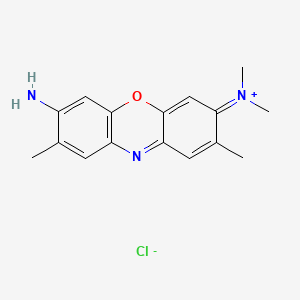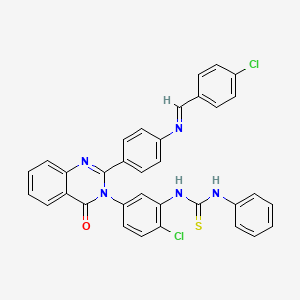
Thiourea, N-(2-chloro-5-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(2-(4-(((4-chlorophényl)méthylène)amino)phényl)-4-oxo-3(4H)-quinazolinyl)phényl)-N’-phényl-thiourée est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un groupe thiourée, un fragment quinazolinone et plusieurs cycles aromatiques, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une voie courante comprend la réaction de l'acide 2-chloro-5-nitrobenzoïque avec la 4-(((4-chlorophényl)méthylène)amino)aniline pour former un intermédiaire, qui est ensuite cyclisé pour produire le noyau quinazolinone.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations du rendement et de la pureté. Des techniques telles que la synthèse en écoulement continu et l'utilisation de réacteurs automatisés peuvent améliorer l'efficacité et l'extensibilité .
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Les réactions de substitution aromatique peuvent introduire différents groupes fonctionnels sur les cycles aromatiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des électrophiles pour les réactions de substitution. Les conditions réactionnelles impliquent souvent des températures, des solvants et des catalyseurs spécifiques pour obtenir les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant ainsi la polyvalence du composé .
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie
Biologiquement, ce composé s'est avéré prometteur dans des études relatives à l'inhibition enzymatique et aux interactions protéiques. Sa capacité à interagir avec les macromolécules biologiques en fait un candidat pour le développement de médicaments et la recherche biochimique .
Médecine
En médecine, des dérivés de ce composé sont explorés pour leurs effets thérapeutiques potentiels, notamment des propriétés anticancéreuses et antimicrobiennes. La recherche est en cours pour comprendre son mécanisme d'action et optimiser son efficacité .
Industrie
Industriellement, ce composé peut être utilisé dans la production de produits chimiques spécialisés et comme précurseur pour les matériaux avancés. Sa stabilité et sa réactivité le rendent adapté à diverses applications industrielles .
Mécanisme d'action
Le mécanisme par lequel ce composé exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques et la régulation cellulaire .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound has shown promise in studies related to enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anticancer and antimicrobial properties. Research is ongoing to understand its mechanism of action and optimize its efficacy .
Industry
Industrially, this compound can be used in the production of specialty chemicals and as a precursor for advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular regulation .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la thiourée : Composés ayant des groupes thiourée similaires, mais des substitutions aromatiques différentes.
Dérivés de la quinazolinone : Composés ayant le noyau quinazolinone, mais des chaînes latérales variables.
Unicité
Ce qui distingue ce composé, c'est sa combinaison d'un groupe thiourée avec un fragment quinazolinone et plusieurs cycles aromatiques.
Propriétés
Numéro CAS |
83408-69-9 |
|---|---|
Formule moléculaire |
C34H23Cl2N5OS |
Poids moléculaire |
620.5 g/mol |
Nom IUPAC |
1-[2-chloro-5-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H23Cl2N5OS/c35-24-14-10-22(11-15-24)21-37-25-16-12-23(13-17-25)32-39-30-9-5-4-8-28(30)33(42)41(32)27-18-19-29(36)31(20-27)40-34(43)38-26-6-2-1-3-7-26/h1-21H,(H2,38,40,43) |
Clé InChI |
KWGBGDRPZONKSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


